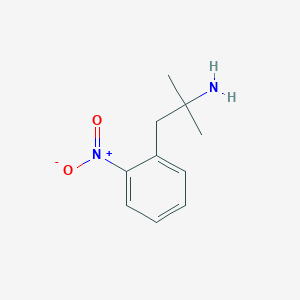

2-Methyl-1-(2-nitrophenyl)propan-2-amine

Description

Contextualization within Nitroarylalkylamine Chemistry

Nitroarylalkylamines are versatile intermediates in organic synthesis. The nitro group can be readily reduced to an amine, providing a pathway to diamino compounds. Furthermore, the presence of the nitro group activates the aromatic ring to nucleophilic substitution and can direct ortho-lithiation, enabling a variety of functionalization reactions. The alkylamine portion of the molecule also offers a site for various chemical transformations.

In the case of 2-Methyl-1-(2-nitrophenyl)propan-2-amine, the ortho-disubstituted pattern is of particular interest. The proximity of the nitro group and the alkylamine substituent can lead to unique intramolecular interactions and facilitate specific cyclization reactions, making it a valuable precursor for the synthesis of heterocyclic systems.

A general synthetic approach to the broader class of 2-methyl-1-substituted phenyl-2-propanamine compounds involves a multi-step process. This can begin with the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile (B166230) in the presence of a strong base. The resulting 2-methyl-1-substituted phenyl-2-butyronitrile can then undergo hydrolysis to the corresponding carboxylic acid, followed by a Curtius rearrangement and subsequent catalytic hydrogenation to yield the final primary amine. This methodology offers a versatile route to a range of substituted phenylpropanamines, including the nitro-substituted target compound.

Significance in Advanced Organic Synthesis and Nitrogen Heterocycle Precursor Chemistry

One of the most significant applications of ortho-nitroarylalkylamines is their use as precursors for the synthesis of nitrogen-containing heterocycles. rsc.orgnih.gov The reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction, is a powerful strategy for constructing various heterocyclic ring systems, such as indoles and quinolines. organic-chemistry.orgresearchgate.net

The general principle involves the in-situ generation of an ortho-aminoarylalkylamine, which can then undergo cyclization with a suitable functional group on the alkyl side chain. For this compound, the neopentyl-like arrangement of the amine-bearing carbon atom presents interesting possibilities for the synthesis of substituted heterocycles.

The reductive cyclization of nitroarenes is a well-established method for the synthesis of N-heterocycles. rsc.org Various reducing agents can be employed, including metals like iron and zinc, as well as catalytic hydrogenation. organic-chemistry.orgnih.gov The choice of reducing agent and reaction conditions can influence the selectivity and yield of the cyclization process. For instance, palladium-phenanthroline complexes have been shown to catalyze the reaction of nitroarenes with alkynes and carbon monoxide to produce 3-arylindoles. nih.gov

Overview of Key Academic Research Trajectories for the Compound and its Derivatives

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for analogous ortho-nitroarylalkylamines provide insight into its potential areas of investigation.

A primary research direction involves the development of novel synthetic methodologies for the construction of complex nitrogen heterocycles. nih.gov This includes the exploration of new catalysts and reaction conditions for reductive cyclization reactions to improve efficiency, selectivity, and substrate scope. researchgate.net The synthesis of functionalized indoles, for example, is a significant area of research due to their prevalence in biologically active compounds. nih.gov

Another key trajectory is the application of these compounds in medicinal chemistry. nih.gov Nitrogen heterocycles are fundamental scaffolds in many pharmaceutical agents. The ability to synthesize a diverse range of substituted heterocycles from precursors like this compound is of great interest for the discovery of new drugs.

Furthermore, research into the fundamental reactivity of nitroarylalkylamines continues to be an active area. Understanding the influence of substituents on the aromatic ring and the alkyl chain on the course of chemical reactions is crucial for designing new synthetic strategies. The unique steric and electronic properties of the 2-methyl-propan-2-amine substituent in the target compound could lead to novel and selective transformations.

Below is a table summarizing key properties of this compound and a related isomer.

| Property | This compound | 2-Methyl-1-(4-nitrophenyl)propan-2-amine |

| Molecular Formula | C10H14N2O2 | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol |

| CAS Number | 757140-16-2 | 82408-64-8 |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-methyl-1-(2-nitrophenyl)propan-2-amine |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,11)7-8-5-3-4-6-9(8)12(13)14/h3-6H,7,11H2,1-2H3 |

InChI Key |

GECNRZGYIBSYSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1 2 Nitrophenyl Propan 2 Amine and Analogous Structures

Established Synthetic Routes

Established synthetic routes to arylalkylamines often prioritize efficiency, atom economy, and the use of readily available starting materials. These methods form the foundation of amine synthesis and are widely applied in both academic and industrial research.

Reductive Amination Strategies for Arylalkylamines

Reductive amination, also known as reductive alkylation, is a highly versatile and widely utilized method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org For a structure like 2-Methyl-1-(2-nitrophenyl)propan-2-amine, a plausible retrosynthetic analysis would involve the reaction between 1-(2-nitrophenyl)propan-2-one (B177422) and ammonia, followed by reduction.

The process is often performed as a one-pot reaction, which enhances its efficiency and appeal in green chemistry by avoiding the isolation of intermediates and reducing waste. wikipedia.org The reaction proceeds via the formation of an imine or iminium species, which is then reduced in situ. acsgcipr.org A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity.

Common Reducing Agents in Reductive Amination | Reducing Agent | Characteristics | Citations | | :--- | :--- | :--- | | Catalytic Hydrogenation | Utilizes H₂ gas with metal catalysts (e.g., Palladium, Platinum, Nickel). Considered a green method. | wikipedia.orgacsgcipr.org | | Sodium Borohydride (B1222165) (NaBH₄) | A common hydride reagent, capable of reducing both the intermediate imine and the starting carbonyl compound. | wikipedia.orgmasterorganicchemistry.com | | Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent that is particularly effective at reducing imines in the presence of aldehydes under mildly acidic conditions. masterorganicchemistry.comsigmaaldrich.com | | Sodium Triacetoxyborohydride (STAB) | A common and effective reagent for reductive aminations, often used as an alternative to NaBH₃CN. wikipedia.orgmasterorganicchemistry.com |

The direct reductive amination of carbonyls with amines is generally favored over methods like the SN2 alkylation of amines with alkyl halides, as it avoids common issues such as over-alkylation. acsgcipr.orgmasterorganicchemistry.com

Nucleophilic Substitution Approaches to Related Scaffolds

Nucleophilic substitution (SN2) reactions represent a fundamental approach to forming C-N bonds. In this context, an amine or a surrogate acts as the nucleophile, attacking an electrophilic carbon center, such as an alkyl halide, to displace a leaving group. libretexts.org While conceptually straightforward, the direct alkylation of amines can be problematic. A primary amine, for instance, can be alkylated to form a secondary amine, which can then be further alkylated to a tertiary amine and subsequently to a quaternary ammonium (B1175870) salt. libretexts.orgrsc.org This lack of selectivity often leads to a mixture of products, complicating purification and reducing the yield of the desired amine. rsc.org

Despite these challenges, nucleophilic substitution remains a valuable tool, particularly when the electrophile is highly reactive, such as a benzylic halide. youtube.com Strategies to control the reaction include using a large excess of the starting amine to favor mono-alkylation or employing protecting groups. An alternative approach involves using azide (B81097) ions as the nucleophile, followed by reduction to the primary amine, which cleanly avoids over-alkylation. youtube.com

Synthetic Pathways Utilizing Substituted Benzyl (B1604629) Halides

Substituted benzyl halides, such as 2-nitrobenzyl chloride or bromide, are excellent electrophiles for SN2 reactions due to the stability of the benzylic transition state. These compounds are key starting materials for synthesizing arylalkylamines. researchgate.net A direct route to a scaffold similar to this compound could involve the reaction of 2-nitrobenzyl halide with a nucleophile that provides the remaining carbon skeleton and the amine functionality.

A patented method for analogous compounds involves the reaction of a substituted benzyl chloride with isobutyronitrile (B166230) in the presence of an organic base. google.com This step forms a new carbon-carbon bond, creating the core structure which can then be further elaborated to introduce the amine group. google.com This approach leverages the reactivity of the benzyl halide to construct the carbon framework efficiently.

Novel and Optimized Synthetic Protocols

Continuous innovation in synthetic chemistry seeks to improve upon established methods by enhancing yields, increasing selectivity, and developing pathways to more complex and novel molecular architectures.

Improvements in Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the efficiency of any synthetic transformation. For amine synthesis, this can involve the careful selection of catalysts, solvents, and reagents. In reductive amination, for example, the choice of reducing agent is critical. While sodium borohydride is effective, its lack of selectivity can reduce yields by converting the starting aldehyde or ketone into an alcohol. masterorganicchemistry.com The use of pH-sensitive reagents like sodium cyanoborohydride allows for the selective reduction of the imine intermediate over the carbonyl starting material. masterorganicchemistry.com

Recent advancements also focus on enzymatic routes, which offer unparalleled selectivity. Transaminases, for instance, can catalyze the synthesis of chiral amines from prochiral ketones with excellent stereoselectivity, operating under mild, environmentally friendly conditions. researchgate.netdovepress.com Process optimization in these biocatalytic systems involves fine-tuning parameters such as pH, temperature, enzyme loading, and substrate concentration to achieve maximum conversion and yield. researchgate.net

Multi-step Synthetic Protocols for Increased Structural Complexity

While single-step reactions are often preferred for their simplicity, the synthesis of complex molecules frequently requires multi-step sequences. azom.comyoutube.com These protocols allow for the precise and controlled installation of various functional groups and stereocenters.

A relevant example is a patented multi-step synthesis for 2-methyl-1-substituted phenyl-2-propanamine compounds, which provides a blueprint for accessing structures like this compound. google.com The sequence is as follows:

C-C Bond Formation: A substituted benzyl halide is reacted with isobutyronitrile using a base. This step establishes the core carbon skeleton.

Hydrolysis: The resulting nitrile (2-methyl-1-substituted phenyl-2-butyronitrile) is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement. This classic reaction converts a carboxylic acid into an isocyanate, which is then trapped with an alcohol (e.g., benzyl alcohol) to form a carbamate. This step effectively transforms the carboxyl group into a protected amine with the loss of one carbon atom.

Deprotection: The final step is the catalytic hydrogenation of the carbamate. This removes the benzyl protecting group, yielding the desired primary amine. google.com

This multi-step approach demonstrates how a combination of classic and modern synthetic reactions can be strategically employed to construct a complex target molecule from simpler, readily available starting materials. google.com

Considerations for Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound introduces a stereocenter at the quaternary carbon, necessitating stereoselective synthetic strategies. Achieving high enantiomeric excess is crucial for pharmacological applications where stereoisomers may exhibit different biological activities. Several approaches can be considered for the stereoselective synthesis of these chiral analogs.

One prominent method involves the use of biocatalysis, particularly with enzymes such as amine transaminases (ATAs). These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, leading to the formation of a chiral amine with high enantioselectivity. The substrate specificity of the transaminase is a critical factor, and protein engineering can be employed to develop variants with improved activity and selectivity for specific bulky substrates.

Another strategy is the asymmetric reduction of a suitable prochiral precursor. For instance, the reduction of a chiral oxime or imine can yield the desired chiral amine. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The choice of catalyst and reaction conditions is paramount to achieving high stereoselectivity.

Furthermore, asymmetric alkylation of a precursor containing a chiral auxiliary is a well-established method. The chiral auxiliary directs the alkylation to one face of the molecule, leading to the formation of one enantiomer in excess. Subsequent removal of the auxiliary group affords the desired chiral product.

Recent advancements in asymmetric catalysis have also provided powerful tools for the synthesis of chiral amines. For example, copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been reported for the synthesis of chiral anti-1,2-diamine derivatives. nih.govresearchgate.net Adapting such methodologies to suitable precursors could provide a route to chiral analogs of this compound.

The choice of the most suitable stereoselective strategy depends on factors such as the availability of starting materials, the desired enantiomeric purity, and the scalability of the process.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | Enzymatic conversion of a prochiral ketone to a chiral amine. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate specificity can be a limitation, requiring enzyme screening or engineering. |

| Asymmetric Reduction | Reduction of a prochiral precursor (e.g., imine, oxime) using a chiral catalyst or reagent. | Broad substrate scope, well-established methods. | May require expensive chiral catalysts or reagents. |

| Chiral Auxiliary | Use of a covalently attached chiral molecule to direct a diastereoselective reaction. | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | High catalytic efficiency, potential for high enantioselectivity. | Catalyst development and optimization can be challenging. |

Precursors and Strategic Intermediates in the Synthesis of this compound

The synthesis of this compound relies on the availability of key precursors and the formation of strategic intermediates. Based on analogous synthetic routes for similar compounds, a plausible pathway can be outlined, highlighting the critical starting materials and intermediates. google.com

A likely precursor for the (2-nitrophenyl)methyl moiety is a (2-nitrophenyl)methyl halide , such as (2-nitrophenyl)methyl bromide or chloride. This electrophilic precursor can be reacted with a suitable nucleophile to form the carbon-carbon bond necessary for the propanamine backbone.

The three-carbon backbone with the gem-dimethyl group and the amine functionality can be introduced using isobutyronitrile . The reaction between the (2-nitrophenyl)methyl halide and the carbanion of isobutyronitrile would form the strategic intermediate 2,2-dimethyl-3-(2-nitrophenyl)propanenitrile .

This nitrile intermediate is crucial as it contains the complete carbon skeleton of the target molecule. Subsequent chemical transformations are then required to convert the nitrile group into the desired primary amine. This typically involves hydrolysis of the nitrile to a carboxylic acid, followed by a rearrangement reaction and subsequent reduction.

The hydrolysis of 2,2-dimethyl-3-(2-nitrophenyl)propanenitrile would yield 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid . This carboxylic acid is another key intermediate.

To introduce the amine group, a Curtius rearrangement of an acyl azide derived from the carboxylic acid can be employed. This rearrangement proceeds through an isocyanate intermediate, which can then be hydrolyzed to the primary amine. Alternatively, a Hofmann rearrangement of an amide derived from the carboxylic acid could also be envisioned.

Finally, if the synthesis proceeds through a pathway that generates an intermediate with the nitro group still present, a final reduction step would be necessary to yield the corresponding aniline (B41778) if that were the desired product. However, for the named compound, the nitro group remains.

Table 2: Key Precursors and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| (2-nitrophenyl)methyl halide | Precursor (Source of the (2-nitrophenyl)methyl group) |

| Isobutyronitrile | Precursor (Source of the propanamine backbone) |

| 2,2-dimethyl-3-(2-nitrophenyl)propanenitrile | Strategic Intermediate |

| 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid | Strategic Intermediate |

| 2,2-dimethyl-3-(2-nitrophenyl)propanoyl azide | Strategic Intermediate (for Curtius rearrangement) |

| 1-(isocyanatomethyl)-2-nitrobenzene | Strategic Intermediate (in Curtius rearrangement) |

Transformations of the Nitro Group

The ortho-nitrophenyl moiety is a key site for chemical modification, with the reduction of the nitro group to an amine being a foundational transformation in organic synthesis. This conversion is crucial as it dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group.

Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro compounds. This process typically involves the use of a metal catalyst and a hydrogen source to convert the nitro group (-NO₂) into a primary amino group (-NH₂).

Commonly employed catalytic systems for this transformation include:

Palladium-on-carbon (Pd/C): A versatile and widely used catalyst for hydrogenation.

Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is highly effective for this reduction.

Raney Nickel (Raney Ni): A cost-effective alternative, though sometimes requiring more forcing conditions.

The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere (using a balloon or a pressurized vessel). Transfer hydrogenation, using hydrogen donors like formic acid or triethylsilane in the presence of a catalyst, offers a base-free alternative to using hydrogen gas. organic-chemistry.org The expected product from the catalytic reduction of this compound would be 1-(2-aminophenyl)-2-methylpropan-2-amine.

Table 1: Representative Catalytic Systems for Nitroarene Reduction

| Catalyst | Hydrogen Source | Typical Solvents | General Conditions |

|---|---|---|---|

| 5-10% Pd/C | H₂ (gas) | Ethanol, Methanol | Room temperature, 1-4 atm |

| PtO₂ | H₂ (gas) | Acetic Acid, Ethanol | Room temperature, 1-3 atm |

| Raney Ni | H₂ (gas) | Ethanol | Room temperature to 50°C, 1-50 atm |

| Pd/C | Triethylsilane | Dichloromethane | Room temperature |

Stoichiometric reduction using metals in acidic media is a classic and robust method for converting nitroarenes to anilines. These reactions involve single-electron transfers from the metal to the nitro group.

Standard reagents for this transformation include:

Iron (Fe) in acidic media (e.g., Fe/HCl or Fe/NH₄Cl): A common, inexpensive, and effective method.

Tin (Sn) in concentrated HCl: Historically significant, though less used now due to environmental concerns regarding tin salts.

Zinc (Zn) in acidic or neutral media: Another viable option for the reduction.

Sodium Dithionite (Na₂S₂O₄): A milder reducing agent often used for sensitive substrates.

These methods are highly effective but generate stoichiometric amounts of metal salts as byproducts, which can complicate purification. The mechanism for the Sn/HCl reduction involves the oxidative addition of the metal to the nitro group, followed by a series of protonation and electron transfer steps. stackexchange.com

Table 2: Common Stoichiometric Reagents for Nitro Group Reduction

| Reagent | Solvent / Medium | Key Advantages |

|---|---|---|

| Fe / HCl | Water, Ethanol | Low cost, effective |

| Sn / conc. HCl | Ethanol | High reactivity |

| Zn / Acetic Acid | Acetic Acid | Good for many substrates |

| NaBH₄ / I₂ | Tetrahydrofuran | Metal-free active reductant (BI₃) nih.gov |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The generally accepted pathway, first proposed by Haber, involves the sequential formation of a nitroso compound and then a hydroxylamine (B1172632), which is finally reduced to the amine. rsc.orgacs.org

The direct hydrogenation pathway can be summarized as: R-NO₂ → R-NO → R-NHOH → R-NH₂

Density functional theory (DFT) studies on platinum catalysts suggest a detailed mechanism where the nitro group is sequentially hydrogenated to form intermediates like C₆H₅NOOH* and C₆H₅N(OH)₂* before N-O bond cleavage occurs. lboro.ac.uk The presence of water can also play a significant role in the reaction mechanism, facilitating proton transfer steps. acs.org

An alternative "condensation" pathway can also occur, where the nitroso and hydroxylamine intermediates react to form an azoxy compound (R-N(O)=N-R), which is then further reduced through azo (R-N=N-R) and hydrazo (R-NH-NH-R) intermediates before cleaving to form the final aniline product. rsc.orgresearchgate.net The dominance of one pathway over the other depends on the specific catalyst, substrate, and reaction conditions used.

Reactions at the Amine Functionality

The primary amine in this compound is attached to a tertiary carbon, creating significant steric hindrance. This structural feature is expected to decrease the nucleophilicity of the amine and slow down reactions that require nucleophilic attack, such as Sₙ2-type alkylations.

N-Alkylation: The introduction of alkyl groups onto the primary amine can be challenging due to the steric hindrance of the neopentyl-like structure. Direct alkylation with alkyl halides may be slow and require forcing conditions. acs.org Over-alkylation to form tertiary amines is a common side reaction with less hindered primary amines, but may be less problematic here due to steric factors. Alternative methods like reductive amination (reacting the amine with an aldehyde or ketone in the presence of a reducing agent) or the "borrowing hydrogen" strategy with alcohols and a suitable metal catalyst could provide more efficient pathways to N-alkylated products. nih.gov

N-Acylation: The reaction of the amine with acylating agents like acyl chlorides or acid anhydrides will produce the corresponding amide. While the amine's nucleophilicity is reduced by steric hindrance, these reactions are generally very favorable and should proceed, perhaps requiring slightly elevated temperatures or longer reaction times. The formation of an amide bond is a ubiquitous transformation in organic chemistry. researchgate.netbath.ac.uk The use of coupling agents in the reaction with carboxylic acids is also a standard method for amide synthesis.

Table 3: General Reagents for Amine Derivatization

| Transformation | Reagent Class | Example Reagents | General Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl Iodide, Benzyl Bromide | Secondary/Tertiary Amine |

| N-Alkylation | Alcohols (Borrowing H₂) | Benzyl alcohol with Ru catalyst | Secondary Amine nih.gov |

| N-Acylation | Acyl Halides | Acetyl Chloride | Amide |

| N-Acylation | Acid Anhydrides | Acetic Anhydride (B1165640) | Amide |

N-Alkylation Mechanism: The direct N-alkylation of a primary amine with an alkyl halide typically follows an Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. For a sterically hindered amine like this compound, the activation energy for this process would be high due to non-bonded steric interactions in the transition state. acs.org

N-Acylation Mechanism: The N-acylation with an acyl chloride or anhydride proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the stable amide product. This pathway is generally highly favorable and less sensitive to steric hindrance than Sₙ2 alkylation.

Role As a Building Block in Complex Chemical Synthesis

Precursor for Nitrogen-Containing Heterocycles

The ortho-nitrophenyl moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic systems. The strategy typically involves a reductive cyclization, where the nitro group is reduced (often to an amine or a nitroso intermediate) and subsequently undergoes an intramolecular reaction with another part of the molecule to form a new ring.

Derivatization to Indole (B1671886) Scaffolds and Related Architectures

The synthesis of indole scaffolds, a core structure in many pharmaceuticals and natural products, can be achieved through the reductive cyclization of ortho-substituted nitroarenes. While direct examples starting from 2-Methyl-1-(2-nitrophenyl)propan-2-amine are not prevalent in readily available literature, the transformation of related o-nitrostyrenes and other 2-(2-nitrophenyl) derivatives is a common and powerful method for indole formation.

This transformation is often catalyzed by transition metals like palladium or rhodium, which facilitate the reduction of the nitro group and the subsequent intramolecular cyclization. For instance, the Pd-catalyzed reductive carbonylation of o-nitrostyrenes provides an efficient route to various indole derivatives. unimi.it In this process, carbon monoxide serves as the reductant for the nitro group, leading to an intermediate that cyclizes to form the indole ring. unimi.it Similarly, Rhodium-catalyzed reductive cyclization of compounds like (E)-2-nitro-pyrrolidinostyrene has been shown to produce functionalized indoles in good to excellent yields. derpharmachemica.com These established methods highlight the potential of the 2-nitrophenyl group within the target molecule to be converted into an indole ring system, a foundational step for creating more complex architectures.

Table 1: Examples of Catalytic Systems for Indole Synthesis from Nitroarenes

| Catalyst System | Substrate Type | Product | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ / CO | o-Nitrostyrenes | Substituted Indoles | unimi.it |

| Rh/C / Fe(OAc)₂ | (E)-2-nitro-pyrrolidinostyrene | Functionalized Indoles | derpharmachemica.com |

Synthesis of Other Azaheterocyclic Compounds from Related Nitrophenyl Precursors

The utility of the nitrophenyl group extends beyond indole synthesis to a broader range of azaheterocyclic compounds. The key principle remains the intramolecular reductive cyclization of the nitro group. By modifying the side chain attached to the 2-nitrophenyl ring, various saturated and unsaturated heterocycles can be accessed.

For example, a domino reaction mediated by triethyl phosphite (B83602) can convert ω-nitro-alkenes into saturated N-heterocycles like 3,4-dihydro-2H-1,4-benzoxazines, 1,2,3,4-tetrahydroquinolines, and 1,2,3,4-tetrahydroquinoxalines in a single step. researchgate.net This process involves the reduction of the nitro group to a nitroso intermediate, which then undergoes an intramolecular ene reaction followed by a final reduction to yield the cyclic amine. researchgate.net Furthermore, base-mediated reductive cyclization of precursors derived from methyl 2-(2-nitrophenyl)acrylate has been used to construct complex bridged structures like hexahydro-2,6-methano-1-benzazocines. nih.govacs.org These examples demonstrate that the 2-nitrophenyl unit is a versatile synthon for building diverse heterocyclic frameworks.

Intermediate in the Preparation of Substituted Phenethylamine (B48288) Derivatives

Substituted phenethylamines are a class of compounds with significant importance in medicinal chemistry, forming the structural basis for numerous neurotransmitters and psychoactive drugs. nih.gov The title compound, this compound, can be viewed as a masked phenethylamine. The synthesis of phenethylamine derivatives from nitrophenyl precursors is a viable strategy, typically involving the reduction of the nitro group to a primary amine as a final step.

Patents describe methods for preparing p-nitrophenethylamine hydrochloride, where a phenethylamine is first nitrated, and the resulting nitro compound is isolated. google.com This indicates that the phenethylamine core can withstand nitration conditions and that the nitro-group serves as a precursor to a second amino group on the aromatic ring. By analogy, the 2-nitro group in this compound could be chemically reduced (e.g., through catalytic hydrogenation) to yield 1-(2-aminophenyl)-2-methylpropan-2-amine, a diamine derivative. This resulting ortho-phenylenediamine moiety is itself a valuable precursor for other heterocyclic systems, such as benzodiazepines.

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.govtaylorandfrancis.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.net

The structure of this compound, particularly after reduction of the nitro group, is well-suited for use in MCRs. The resulting ortho-phenylenediamine could participate in reactions that form heterocyclic rings. More directly, the primary amine of the parent compound can be a key component in classic MCRs. For instance, the Ugi reaction, which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid, could utilize the primary amine of the title compound. organic-chemistry.org There is precedent for using nitrobenzene (B124822) derivatives in Ugi reactions, where they are reduced in situ to anilines before participating in the reaction. nih.gov This suggests that this compound could be used to generate complex peptide-like structures or other scaffolds, which can be further diversified by subsequent reactions involving the nitro group.

Strategies for Chemical Library Generation Based on the Core Structure

Combinatorial chemistry focuses on the rapid synthesis of large numbers of related compounds, known as chemical libraries, which can be screened for biological activity. nih.gov The core structure of this compound provides multiple points for diversification, making it a suitable scaffold for library generation.

Strategies for generating a chemical library from this scaffold could involve:

N-Functionalization: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions with a diverse set of carboxylic acids, alkyl halides, or carbonyl compounds, respectively. This approach allows for the introduction of a wide variety of substituents at this position.

Aromatic Substitution: The phenyl ring, activated by the nitro group, can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of different functional groups onto the ring.

Nitro Group Reduction and Derivatization: As previously discussed, reduction of the nitro group to an amine provides a second site for functionalization. The resulting ortho-phenylenediamine can be reacted with a library of dicarbonyl compounds or other reagents to produce a diverse collection of heterocyclic products.

Solid-Phase Synthesis: The core scaffold could be attached to a solid support via its amino group, allowing for subsequent chemical modifications and the easy purification of intermediates by simple filtration. nih.gov

By combining these approaches, a large and diverse library of compounds based on the this compound scaffold can be systematically generated for use in drug discovery and other screening programs.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. acs.org By analyzing the chemical environment, connectivity, and spatial relationships of protons (¹H) and carbon-13 (¹³C) atoms, a complete molecular framework can be constructed.

One-dimensional (1D) NMR provides foundational information about the types and numbers of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-1-(2-nitrophenyl)propan-2-amine is expected to show distinct signals for each unique proton environment. The electron-withdrawing nature of the nitro group and the electronegativity of the amine group will significantly influence the chemical shifts. msu.educhemistrysteps.com The aromatic protons are expected to appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring and the nitro group. The protons of the methylene (B1212753) (CH₂) and methyl (CH₃) groups will appear in the more shielded, upfield region. The amine proton (NH₂) signal is often broad and its chemical shift can vary depending on solvent and concentration. msu.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons will resonate at lower field (δ 120-150 ppm), with the carbon atom directly attached to the nitro group being the most deshielded. The aliphatic carbons, including the quaternary carbon, methylene carbon, and the two equivalent methyl carbons, will appear at higher field (δ 20-60 ppm).

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | - | ~135 |

| 2 | ~7.8-8.0 | d | ~124 |

| 3 | ~7.3-7.5 | t | ~133 |

| 4 | ~7.5-7.7 | t | ~128 |

| 5 | ~7.2-7.4 | d | ~149 |

| 6 | ~3.0-3.2 | s | ~55 |

| 7 | - | - | ~50 |

| 8, 9 | ~1.2-1.4 | s | ~25 |

| 10 (NH₂) | ~1.5-3.0 | br s | - |

Predicted data is based on theoretical values and analysis of similar structures.

Two-dimensional (2D) NMR experiments provide deeper insight by showing correlations between nuclei, which is crucial for unambiguous signal assignment. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be primarily used to confirm the connectivity within the aromatic ring, showing cross-peaks between adjacent aromatic protons (e.g., H2-H3, H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlations). This would definitively link the predicted proton signals for the methylene group (H6) and methyl groups (H8, H9) to their corresponding carbon signals (C6, C8, C9). It would also correlate each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular fragments. Key expected correlations would include the methylene protons (H6) correlating to the quaternary carbon (C7) and the aromatic carbon C1, and the methyl protons (H8, H9) correlating to the quaternary carbon (C7) and the methylene carbon (C6). These correlations would confirm the link between the aliphatic and aromatic portions of the molecule.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition, as each unique formula has a distinct exact mass. miamioh.edu For this compound, the molecular formula is C₁₀H₁₄N₂O₂. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass.

| Formula | Species | Calculated Exact Mass (m/z) |

| C₁₀H₁₄N₂O₂ | [M] | 194.1055 |

| C₁₀H₁₅N₂O₂ | [M+H]⁺ | 195.1128 |

| C₁₀H₁₄N₂NaO₂ | [M+Na]⁺ | 217.0947 |

Tandem Mass Spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion) and inducing it to fragment. The resulting product ions are then analyzed, providing detailed structural information. lcms.cz For this compound, a primary and highly characteristic fragmentation pathway in electron ionization (EI) or collision-induced dissociation (CID) would be the alpha-cleavage adjacent to the nitrogen atom. This involves the loss of the largest possible radical, in this case, the 2-nitrobenzyl radical.

A plausible fragmentation pathway is outlined below:

Initial Ionization: The molecule forms a molecular ion [C₁₀H₁₄N₂O₂]⁺˙ at m/z 194.

Alpha-Cleavage: The C-C bond between the methylene carbon (C6) and the quaternary carbon (C7) breaks. This is a highly favored pathway for amines, resulting in the formation of a stable iminium ion. The loss of the 2-nitrobenzyl radical (C₇H₆NO₂) would produce a prominent fragment ion.

[M - C₇H₆NO₂]⁺ : This corresponds to the [C(CH₃)₂NH₂]⁺ fragment, which would be observed at m/z 58 . This is often the base peak for such structures.

Other Fragmentations: Other potential fragmentations could include the loss of a methyl radical (CH₃) from the molecular ion to give a fragment at m/z 179, or rearrangements involving the nitro group.

| Precursor Ion (m/z) | Proposed Lost Fragment | Proposed Product Ion (m/z) |

| 194 | •CH₂-C₆H₄NO₂ | 58 |

| 194 | •CH₃ | 179 |

| 194 | •NO₂ | 148 |

Chromatographic Separation and Purity Assessment Techniques

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its isolation and the assessment of its purity.

Given the presence of a basic amine and a polar nitro group, both reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC) could be suitable methods, depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC):

Principle: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18-silica) and a polar mobile phase.

Application: For this compound, a C18 column would be appropriate. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine by protonating it.

Detection: The prominent nitrophenyl chromophore makes UV detection at a wavelength around 254 nm a highly sensitive and effective method for quantification and purity analysis.

Gas Chromatography (GC):

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.

Application: If the compound is sufficiently volatile and thermally stable, GC can be an excellent method for purity assessment due to its high resolution. A mid-polarity column (e.g., 5% phenyl polysiloxane) would be a suitable choice.

Detection: GC is commonly coupled with a Flame Ionization Detector (FID) for general purity assessment or a Mass Spectrometer (MS) for definitive identification of the main peak and any impurities based on their mass spectra.

The selection of the optimal chromatographic method would be determined empirically to achieve the best resolution, peak shape, and sensitivity for the specific analytical goal, whether it is for routine purity checks or for the isolation of the compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation, quantification, and purity assessment of this compound. Given the compound's aromatic nitro group and basic amine functionality, reverse-phase (RP) HPLC is a highly suitable method. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. A common mobile phase for analyzing aromatic amines consists of a mixture of acetonitrile or methanol and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the amine is in its protonated form, which improves peak shape and resolution. sielc.comsielc.com The use of smaller particle columns (e.g., 3 µm) in UHPLC systems allows for faster analysis times and greater separation efficiency. sielc.com

Quantification is achieved using a UV detector, as the nitrophenyl group acts as a strong chromophore, providing high sensitivity. A sensitive and simple HPLC method can be developed for the determination of novel compounds in biological samples, with detection by UV absorbance. researchgate.net Calibration curves based on standards of known concentration allow for the precise determination of the compound's quantity in a sample. researchgate.net

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, the direct analysis of primary amines like this compound can be challenging due to their polarity, which can lead to poor peak shape and interaction with the stationary phase. To overcome this, derivatization is often employed to increase the compound's volatility and thermal stability. researchgate.net

Common derivatization strategies for primary amines include silylation or acylation. Silylation involves replacing the active hydrogen atoms on the amine group with a trimethylsilyl (B98337) (TMS) group, which reduces polarity and improves GC behavior. researchgate.net Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), achieves a similar effect. The choice of derivatizing agent depends on the specific analytical requirements. researchgate.net

Once derivatized, the compound can be readily separated on a standard non-polar GC column. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule. This allows for unambiguous identification and characterization of the compound and any related volatile impurities. researchgate.net

| Derivatization Agent | Abbreviation | Reaction | Mass Increase (Da) |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | 72 per TMS group |

| Trifluoroacetic anhydride | TFAA | Acylation | 96 |

| Pentafluoropropionic anhydride | PFPA | Acylation | 146 |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Reaction Monitoring and Purity Profiling

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions and assess the purity of products. youtube.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. youtube.com By spotting the reaction mixture on a TLC plate alongside standards of the reactant and product, the progress can be visualized by comparing the relative intensities of the spots. youtube.com

The separation on a TLC plate, typically silica (B1680970) gel, depends on the polarity of the compounds. The non-polar solvent mixture (mobile phase) moves up the plate, carrying the compounds with it. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica and move shorter distances. youtube.com

HPTLC offers higher resolution and sensitivity compared to conventional TLC, making it suitable for detailed purity profiling and the detection of trace impurities. researchgate.net Visualization of the separated spots is typically achieved under UV light, where the aromatic nature of the compound and potential impurities allows for easy detection. researchgate.net

| Compound | Function | Hypothetical Rf Value* |

|---|---|---|

| 2-Nitrophenylacetone | Starting Material | 0.65 |

| This compound | Product | 0.30 |

| Unknown Impurity | Byproduct | 0.45 |

*In a 3:1 Hexane:Ethyl Acetate (B1210297) solvent system on a silica gel plate.

Vibrational Spectroscopy for Functional Group Identification and Confirmation (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are essential for confirming the identity of this compound.

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrations of the molecule's functional groups. Key expected signals include:

N-H vibrations: The primary amine group (-NH2) will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region, and a bending (scissoring) vibration around 1600 cm⁻¹.

NO₂ vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching bands, typically appearing near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net

C-H vibrations: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

Aromatic C=C vibrations: Stretching vibrations of the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region. researchgate.net

FT-Raman spectroscopy is complementary to FT-IR. While polar groups like C=O and O-H give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the symmetric vibrations of the aromatic ring and the nitro group are expected to be prominent in the FT-Raman spectrum. scispace.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1380 | Strong |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Weak |

X-ray Diffraction Analysis in Solid-State Structural Confirmation and Conformational Analysis

X-ray diffraction (XRD) analysis of a single crystal provides the most definitive proof of a molecule's structure. If this compound can be crystallized, XRD can unambiguously determine its three-dimensional structure, including bond lengths, bond angles, and torsional angles. rsc.org This technique offers absolute confirmation of the connectivity of the atoms and the relative stereochemistry.

The analysis would reveal the precise conformation of the molecule in the solid state, such as the orientation of the 2-nitrophenyl group with respect to the propanamine side chain. nih.gov Furthermore, XRD can elucidate intermolecular interactions within the crystal lattice, such as hydrogen bonding involving the primary amine and the nitro group, which dictate the packing of the molecules. nih.gov It is important to note that the conformation observed in the solid state by X-ray diffraction may differ from the conformation present in a solution state due to the constraints of crystal packing. nih.gov

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | Calculated density of the crystal (g/cm³) |

| R-factor | Indicator of the quality of the structural model fit to the data |

Theoretical and Computational Investigations of 2 Methyl 1 2 Nitrophenyl Propan 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties from first principles. fiveable.me These methods solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and energy levels. wikipedia.org

Density Functional Theory (DFT) Studies for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for medium to large molecular systems. scirp.orgnih.gov Methods like the B3LYP hybrid functional are widely used to predict molecular structures and thermochemical properties with considerable accuracy. scirp.orgscirp.org

For 2-Methyl-1-(2-nitrophenyl)propan-2-amine, DFT calculations would begin with a geometry optimization to find the lowest energy structure (ground state). This process determines key structural parameters. The results of such a hypothetical optimization can provide precise bond lengths and angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Description | Value |

|---|---|---|

| C1-C2 | Bond length in phenyl ring | 1.39 Å |

| C2-N(nitro) | Bond length, ring to nitro group | 1.47 Å |

| N-O | Bond length in nitro group | 1.22 Å |

| C1-C(alkyl) | Bond length, ring to side chain | 1.51 Å |

| C-N(amine) | Bond length in side chain | 1.48 Å |

| ∠ C2-C1-C(alkyl) | Bond angle | 121.5° |

DFT is also employed to predict reactivity. A molecular electrostatic potential (MEP) map can be generated to identify regions of a molecule that are rich or deficient in electrons. scirp.org For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a favorable site for electrophilic attack. Conversely, a positive potential (blue) might be located near the amine group's hydrogen atoms, while the lone pair on the amine nitrogen would be a center of nucleophilicity. scirp.org

Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy Calculations

Ab initio methods are a class of quantum chemistry techniques that compute molecular properties from first principles without using experimental parameters. fiveable.me The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational but often qualitatively limited description by neglecting electron correlation. wikipedia.orgnih.gov

To achieve higher accuracy, post-Hartree-Fock methods are necessary. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), systematically incorporate the effects of electron correlation. nih.gov While computationally more demanding than DFT, they serve as benchmarks for critical applications, such as calculating precise reaction energy barriers or studying systems where DFT may be less reliable. fiveable.me For this compound, these high-level calculations would be used to refine the electronic energy of the DFT-optimized geometry, providing a more accurate value for its stability.

Table 2: Hypothetical Single-Point Energy Comparison for this compound

| Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| HF | 6-31G(d) | +15.5 |

| B3LYP | 6-31G(d) | +0.8 |

| MP2 | 6-31G(d) | +1.2 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Interpretation

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

For this compound, the HOMO is expected to have significant electron density on the aromatic ring and the amine group, which are the most likely sites for oxidation or reaction with electrophiles. In contrast, the LUMO is anticipated to be localized primarily on the electron-withdrawing nitro group, making it the center of electrophilicity and the likely site for nucleophilic attack or reduction. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies (DFT/B3LYP)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Localized on amine and phenyl ring |

| LUMO | -1.8 eV | Localized on nitrophenyl moiety |

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov For this compound, key rotations would occur around the bond connecting the nitrophenyl ring to the side chain and the C-C bonds within the side chain itself.

A potential energy surface (PES) can be mapped by systematically varying the dihedral angles of these rotatable bonds and calculating the energy at each point. researchgate.net This process reveals the low-energy valleys corresponding to stable conformers (local minima) and the mountain passes that represent the transition states for interconversion. Such an analysis would reveal whether specific orientations of the amine and nitro groups relative to each other are energetically preferred, which can have significant implications for the molecule's reactivity and interactions.

Table 4: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K |

|---|---|---|---|

| A (Global Minimum) | 65° (gauche) | 0.00 | 75% |

| B | 180° (anti) | 1.15 | 15% |

Mechanistic Elucidation of Reactions through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire energy landscape of a chemical transformation. researchgate.net This involves identifying reactants, products, any intermediates, and the transition states that connect them. researchgate.net

Transition State Theory and Reaction Pathway Mapping

Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the reactants and the transition state (TS). rsc.org A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. researchgate.net Computationally, a TS is located as a first-order saddle point on the potential energy surface. Its identity is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction, such as the intramolecular cyclization of this compound, computational methods would be used to model the reaction pathway. The geometries of the reactant, the transition state, and the product would be optimized. From their calculated energies, key thermodynamic and kinetic parameters, such as the activation energy (ΔG‡), can be determined. This allows for a quantitative prediction of the reaction's feasibility and rate.

Table 5: Hypothetical Activation Energies for a Reaction Pathway

| Parameter | Description | Value (kcal/mol) |

|---|---|---|

| ΔE‡ | Electronic Energy of Activation | +25.2 |

| ΔH‡ | Enthalpy of Activation at 298 K | +24.5 |

This detailed computational analysis provides a comprehensive, atomistic-level understanding of the structure, properties, and potential reactivity of this compound, demonstrating the predictive power of modern theoretical chemistry.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Mechanisms

Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map the minimum energy path connecting a transition state (TS) to its corresponding reactants and products on the potential energy surface. mdpi.commissouri.edu This method provides a detailed depiction of the reaction pathway, confirming that a located transition state indeed links the intended chemical species. q-chem.com For a molecule like this compound, IRC calculations could be instrumental in understanding mechanisms of reactions such as intramolecular cyclization, oxidation, or reduction, which are plausible given its functional groups.

A hypothetical reaction, for instance, the intramolecular cyclization involving the amine and nitro groups, would first require the location of the transition state for this process using quantum chemical methods like Density Functional Theory (DFT). Once the TS is identified and confirmed by the presence of a single imaginary frequency, IRC calculations are initiated from this saddle point. scm.comfaccts.de The calculation proceeds in both forward and backward directions along the reaction coordinate. scm.comfaccts.de

The forward path would trace the geometric evolution of the molecule as it proceeds from the transition state to the final cyclized product. The backward path would similarly trace the pathway back to the initial reactant, this compound. The output of an IRC calculation is typically a series of molecular geometries and their corresponding energies along the reaction path.

Table 1: Hypothetical IRC Data for a Reaction of this compound This interactive table outlines the theoretical energy profile along the intrinsic reaction coordinate for a proposed reaction. The reaction coordinate represents the progress of the reaction, with the transition state at point 0.

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Geometric Change |

| -5.0 (Reactant) | 0.0 | Initial geometry |

| -2.5 | 10.5 | N-H bond elongation |

| 0.0 (Transition State) | 25.2 | Partial N-O bond formation |

| 2.5 | 5.8 | Ring closure progression |

| 5.0 (Product) | -15.1 | Final product geometry |

Molecular Electrostatic Potential (MEP) Mapping for Site-Specific Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing valuable information about its reactivity. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-deficient), prone to nucleophilic attack. Green areas signify neutral potential. researchgate.netthaiscience.info

For this compound, an MEP analysis would be crucial for predicting its behavior in chemical reactions. The MEP map would likely show strong negative potential around the oxygen atoms of the nitro group, identifying them as primary sites for electrophilic interactions or hydrogen bonding. tci-thaijo.orgnih.gov Conversely, the hydrogen atoms of the primary amine group would exhibit positive potential, marking them as sites for nucleophilic attack or deprotonation.

The aromatic ring itself would display a more complex potential distribution due to the competing electronic effects of the electron-withdrawing nitro group and the electron-donating aminoalkyl group. This interplay influences the regioselectivity of electrophilic aromatic substitution reactions. The MEP analysis can quantitatively predict the most probable sites for such reactions. nih.gov

Table 2: Predicted MEP Values at Key Atomic Sites of this compound This interactive table presents hypothetical Molecular Electrostatic Potential values calculated for key atoms in the molecule. These values help in predicting the chemical reactivity of different parts of the molecule.

| Atomic Site | Predicted MEP Value (kcal/mol) | Implied Reactivity |

| Nitro Group (O atoms) | -35.0 to -45.0 | High affinity for electrophiles |

| Amine Group (H atoms) | +25.0 to +35.0 | Susceptible to nucleophilic attack |

| Aromatic Ring (C4-H) | +5.0 to +10.0 | Moderate electrophilic site |

| Aromatic Ring (C6-H) | -2.0 to +2.0 | Near-neutral reactivity |

These computational insights guide the rational design of synthetic pathways and help in understanding the intermolecular interactions that govern the compound's physical and biological properties. nih.gov

Simulation of Spectroscopic Data for Complementary Structural Verification and Interpretation

Computational simulation of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, is an indispensable tool for structural elucidation. tandfonline.comresearchgate.net By employing quantum mechanical methods like DFT, it is possible to predict the vibrational frequencies and chemical shifts of a molecule with a high degree of accuracy. tandfonline.comresearchgate.net These simulated spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

For this compound, a theoretical vibrational analysis would predict the characteristic IR absorption bands. Key predicted frequencies would include the asymmetric and symmetric stretching vibrations of the nitro group, typically observed in aromatic nitro compounds. orgchemboulder.comspectroscopyonline.com Additionally, the N-H stretching and bending vibrations of the primary amine would be calculated. researchgate.net

Table 3: Hypothetical Comparison of Simulated vs. Experimental IR Frequencies This interactive table compares the theoretical (simulated) and observed (experimental) infrared spectroscopy frequencies for key functional groups. This comparison is vital for confirming the molecular structure.

| Vibrational Mode | Simulated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| N-O Asymmetric Stretch | 1530 | 1550-1475 |

| N-O Symmetric Stretch | 1355 | 1360-1290 |

| N-H Stretch | 3410, 3320 | 3500-3300 |

| Aromatic C-H Stretch | 3080 | 3100-3000 |

| C-N Stretch | 1285 | 1350-1250 |

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net The simulation would predict the chemical shifts for the aromatic protons, which are influenced by the electronic effects of the substituents, as well as for the protons of the propan-2-amine side chain. pressbooks.pub Discrepancies between simulated and experimental spectra can often be resolved by considering solvent effects or conformational changes, thus providing a deeper understanding of the molecule's behavior in different environments. umn.edu

Table 4: Hypothetical Comparison of Simulated vs. Experimental ¹H NMR Chemical Shifts This interactive table shows a comparison between theoretically calculated and experimentally observed proton NMR chemical shifts. Such data are crucial for the detailed structural analysis of the molecule.

| Proton | Simulated Shift (ppm) | Expected Experimental Shift (ppm) |

| Aromatic H (adjacent to NO₂) | 8.1 | 7.8 - 8.2 |

| Aromatic H (other) | 7.4 - 7.7 | 7.3 - 7.8 |

| CH₂ | 3.1 | 2.9 - 3.3 |

| NH₂ | 1.8 (broad) | 1.5 - 2.5 (broad) |

| CH₃ | 1.2 | 1.0 - 1.4 |

Future Research Trajectories and Broader Chemical Implications

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

While established methods for the synthesis of arylalkylamines exist, future research will likely focus on developing more efficient, sustainable, and scalable routes to 2-Methyl-1-(2-nitrophenyl)propan-2-amine and its analogs. A promising approach involves a multi-step synthesis starting from substituted benzyl (B1604629) halides. google.com This general strategy can be adapted for the specific synthesis of the target compound, likely starting from 2-nitrobenzyl chloride.

The proposed pathway would involve:

Alkylation: Reaction of 2-nitrobenzyl chloride with isobutyronitrile (B166230) in the presence of a strong base to form 2,2-dimethyl-3-(2-nitrophenyl)propanenitrile.

Hydrolysis: Conversion of the nitrile intermediate to 2,2-dimethyl-3-(2-nitrophenyl)propanoic acid.

Rearrangement: A Curtius rearrangement of the corresponding acyl azide (B81097) to yield an isocyanate, which is then hydrolyzed to the primary amine. google.com

Innovations in this pathway could focus on telescoping steps to reduce purification needs, utilizing flow chemistry to enhance safety and control, and employing more environmentally benign reagents and solvents. Another avenue for exploration is the development of biocatalytic methods, using enzymes like transaminases, which offer high enantioselectivity and operate under mild, aqueous conditions, representing a significant step towards sustainable synthesis. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Key Reactions | Potential Advantages | Areas for Improvement |

|---|---|---|---|

| Classical Synthesis | Alkylation, Hydrolysis, Curtius Rearrangement | Well-established chemistry, adaptable | Multi-step, potentially harsh reagents, waste generation |

| Flow Chemistry | Continuous processing of classical steps | Improved safety, scalability, and process control | Higher initial equipment investment |

| Biocatalysis | Transaminase-mediated amination of a ketone precursor | High selectivity, mild conditions, green solvent (water) | Enzyme stability and availability, substrate scope |

Development of New Catalytic Transformations Involving the Nitroarylalkylamine Motif

The nitroarylalkylamine motif is ripe for catalytic exploration, primarily focused on the selective transformation of the nitro group. The reduction of the nitro group to an amine is a fundamental transformation, yielding a valuable diamine scaffold. numberanalytics.com Future research will aim to develop catalysts that can achieve this reduction with high chemoselectivity, leaving other functional groups intact.

Catalytic hydrogenation is the most common method, and advancements will likely involve the design of novel heterogeneous catalysts. google.comgoogle.com Nanoparticle-based catalysts (e.g., Pd, Pt, Ni) supported on materials like carbon, silica (B1680970), or polymers could offer enhanced activity and selectivity under milder conditions (lower pressure and temperature). mit.edu A key challenge is preventing catalyst poisoning and achieving high turnover numbers. The addition of catalytic amounts of specific compounds, such as vanadium, has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction rates. google.com

Beyond reduction, the nitro group can serve as a handle for other transformations. Its strong electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Catalytic systems could be developed to facilitate the displacement of the nitro group itself, opening pathways to a diverse range of substituted phenylpropanamines.

Table 2: Potential Catalysts for Selective Nitro Group Reduction

| Catalyst System | Support Material | Typical Conditions | Key Advantages |

|---|---|---|---|

| Palladium (Pd) | Carbon (Pd/C) | H₂ gas, various solvents (e.g., MeOH, EtOH) | High activity, good selectivity |

| Platinum (Pt) | Carbon (Pt/C), Silica (Pt/SiO₂) | H₂ gas, room temperature | Effective under mild conditions |

| Nickel (Ni) | Raney Ni | H₂ gas, elevated temperature/pressure | Cost-effective for large-scale synthesis |

| Noble Metal Nanoparticles | Polymers, Oxides | H₂ gas or transfer hydrogenation | High surface area, potentially higher activity/selectivity |

Advanced Derivatization Strategies for Complex Molecular Scaffolds

The primary amine in this compound is a key functional group for derivatization, allowing the molecule to be used as a building block for more complex structures. Advanced strategies will move beyond simple acylation or alkylation to incorporate this scaffold into diverse molecular architectures. iu.edu

Pre-column derivatization techniques commonly used in analytical chemistry can be adapted for synthetic purposes. sigmaaldrich.comresearchgate.net Reagents such as acyl chlorides, sulfonyl chlorides, and isocyanates can be used to introduce a wide variety of functional groups and linkers. libretexts.org For instance, reaction with a bifunctional linker could allow for the attachment of the molecule to a solid support for use in combinatorial chemistry or to another complex molecule to create novel hybrid structures.

The development of orthogonal protection-deprotection strategies will be crucial. This would allow for the selective modification of the primary amine in the presence of the nitro group, or vice-versa after the nitro group has been reduced. Such strategies are essential for the controlled, stepwise assembly of complex target molecules, including potential pharmaceutical candidates or functional materials. americanpharmaceuticalreview.com

Integration of Advanced Computational Methods for Predictive Organic Chemistry and Material Design

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work. researchgate.net For this compound, Density Functional Theory (DFT) calculations can be employed to investigate its structural, electronic, and reactive properties. nih.govnih.gov

Key areas of computational investigation include:

Reaction Mechanism Studies: DFT can be used to model the transition states and reaction pathways for the synthesis and transformation of the molecule. researchgate.net This can help in optimizing reaction conditions, predicting regioselectivity, and understanding the role of catalysts at a molecular level. mdpi.com

Property Prediction: Computational methods can predict various physicochemical properties, such as bond dissociation energies, electronic potential, and HOMO-LUMO energy gaps. nih.gov This information is valuable for understanding the molecule's reactivity and for designing new materials. For example, the optoelectronic properties of derivatives could be modeled for applications in materials science. rsc.org

Predicting Reaction Feasibility: Heuristically-aided quantum chemistry approaches can be used to explore potential energy surfaces and predict feasible reaction pathways, saving significant experimental time and resources. chemrxiv.org

Table 3: Predicted Physicochemical Properties of N-Methyl-1-(2-nitrophenyl)propan-2-amine (a related compound)

| Property | Predicted Value | Method |

|---|---|---|

| Chemical Formula | C₁₀H₁₄N₂O₂ | - |

| Mass | 194.105 Da | Heuristic, from SMILES |

| Canonical SMILES | CNC(C)Cc1ccccc1N+[O-] | Heuristic, from InChI |

| InChIKey | GPGIHKMMXVEDQK-UHFFFAOYSA-N | - |

Data for a closely related N-methyl analog, as specific computed data for the primary amine is not widely published. wikidata.org

Potential for Green Chemistry Applications in Synthesis and Transformation Protocols

The principles of green chemistry are increasingly important in chemical synthesis. nih.gov Future research on this compound should incorporate these principles to develop more sustainable processes. This involves a holistic assessment of synthetic routes using established green chemistry metrics. numberanalytics.com

Key metrics for evaluating the "greenness" of a synthesis include:

Atom Economy (AE): Measures the efficiency of a reaction in converting reactant atoms to product atoms. jocpr.comprimescholars.comnih.gov Addition and rearrangement reactions typically have high atom economy. buecher.dersc.org

E-Factor (Environmental Factor): Calculates the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a greener process. youtube.com

Process Mass Intensity (PMI): Considers the total mass of materials (reactants, solvents, reagents) used to produce a certain mass of product. mdpi.com

Future synthetic strategies should aim to maximize atom economy by designing addition-type reactions where possible. Catalytic methods are inherently greener than stoichiometric ones as they reduce waste. youtube.com The choice of solvents is also critical; replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ would significantly improve the environmental profile of the synthesis and subsequent transformations. rug.nl

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Synthesis/Transformation |

|---|---|

| Prevention | Design syntheses to minimize waste (e.g., lower E-Factor). |

| Atom Economy | Maximize incorporation of all materials used in the process into the final product. |

| Catalysis | Use catalytic reagents over stoichiometric reagents to reduce waste. |

| Safer Solvents | Minimize or replace hazardous solvents with benign alternatives. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible. |

Q & A

Q. Key Parameters :

- Solvent polarity : Aprotic solvents minimize undesired hydrolysis.

- Stoichiometry : Excess amine (1.2–1.5 equivalents) improves conversion .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- HRMS : Validate molecular weight (C₁₀H₁₄N₂O₂, calculated [M+H]⁺ = 207.1128) to rule out impurities .

- FT-IR : Detect N–H stretching (3300–3500 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .